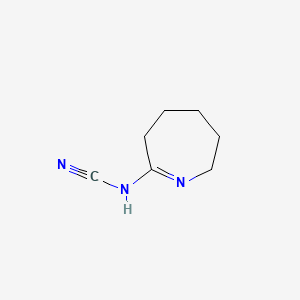

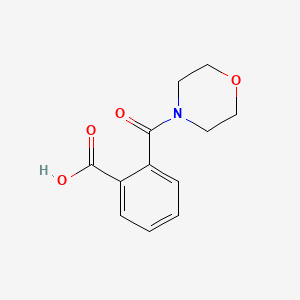

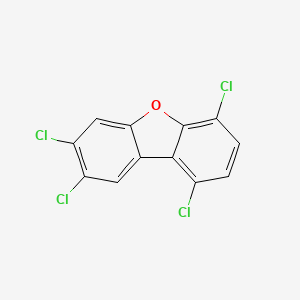

![molecular formula C10H13BrClN3 B1345247 (6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride CAS No. 1134570-17-4](/img/structure/B1345247.png)

(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

Synthesis Analysis

The compound 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular formula of 6-bromoimidazo[1,2-a]pyridine is C7H5BrN2 . The InChI Key is FXPMFQUOGYGTAM-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis

The compound appears as pale yellow crystals or powder . It has a melting point of 76.0-82.0°C and is slightly soluble in water .Scientific Research Applications

Synthesis and Antibacterial Activity

One application of related compounds involves their synthesis for antibacterial purposes. A study highlighted the synthesis of new imidazo[1,2-a]pyridine derivatives, demonstrating remarkable antibacterial activities against model bacteria. This suggests the potential of such compounds in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Mechanism of Action

Target of Action

Similar compounds such as imidazopyridines have been associated with a wide range of applications in medicinal chemistry .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Biochemical Pathways

Imidazopyridines, a related class of compounds, are known to interact with various biochemical pathways due to their wide range of applications in medicinal chemistry .

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

Similar compounds have shown significant biological and therapeutic value .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is incompatible with strong oxidizing agents . It should be stored at room temperature to maintain its stability. Furthermore, its solubility in water could influence its distribution in the body and its interaction with biological targets.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain enzymes, inhibiting their activity and thus affecting the biochemical pathways they regulate. For instance, it interacts with phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways . The binding of this compound to PI3K inhibits its activity, leading to alterations in downstream signaling events.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PI3K affects the PI3K-AKT signaling pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting PI3K, this compound can induce cell cycle arrest and apoptosis in

Properties

IUPAC Name |

1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3.ClH/c1-13(2)7-9-5-12-10-4-3-8(11)6-14(9)10;/h3-6H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYMEXAWBPZGDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=C2N1C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)